molecular formula C10H12ClN3O B3323369 (4S)-7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine CAS No. 1638604-09-7

(4S)-7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine

Cat. No.: B3323369
CAS No.: 1638604-09-7
M. Wt: 225.67 g/mol
InChI Key: VSIXAXOUHVOCGY-LURJTMIESA-N
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Description

1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . They are a core element in the structure of benzodiazepines and thienodiazepines .


Synthesis Analysis

An efficient procedure for the synthesis of 1,4-diazepine derivatives involves the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids (HPAs) .


Molecular Structure Analysis

The molecular structure of 1,4-diazepines is characterized by a seven-membered heterocyclic compound with two nitrogen atoms .


Chemical Reactions Analysis

1,4-Diazepines have been involved in various chemical reactions, and scientists have been actively involved in the synthesis and biological evaluation of 1,4-diazepines for several decades .

Mechanism of Action

While the specific mechanism of action for “(4S)-7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine” is not available, benzodiazepines, which contain a 1,4-diazepine ring, act as positive allosteric modulators of the GABA A receptor complex present in neural tissue .

Safety and Hazards

The safety and hazards associated with 1,4-diazepines can vary depending on their specific structure and substituents. They can cause serious problems of addiction or even become real delinquency weapons if they are not used properly .

Future Directions

The development of mild and efficient protocols for the preparation of 1,4-diazepines continues to be a challenging endeavor in synthetic organic chemistry . They have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

Properties

IUPAC Name

(9S)-5-chloro-3-methoxy-1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c1-15-7-4-8(11)13-10-9(7)14-3-2-6(5-14)12-10/h4,6H,2-3,5H2,1H3,(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIXAXOUHVOCGY-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1N3CCC(C3)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=NC2=C1N3CC[C@@H](C3)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401124069
Record name (1R,4S)-7-Chloro-2,3,4,5-tetrahydro-9-methoxy-1,4-methano-1H-pyrido[2,3-b][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638604-09-7
Record name (1R,4S)-7-Chloro-2,3,4,5-tetrahydro-9-methoxy-1,4-methano-1H-pyrido[2,3-b][1,4]diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638604-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,4S)-7-Chloro-2,3,4,5-tetrahydro-9-methoxy-1,4-methano-1H-pyrido[2,3-b][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine
Reactant of Route 2
(4S)-7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine
Reactant of Route 3
(4S)-7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine
Reactant of Route 4
(4S)-7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine
Reactant of Route 5
(4S)-7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine
Reactant of Route 6
(4S)-7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine

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